N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide may influence several biochemical pathways. The thiazole ring, a common structure in this compound, has been known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amide Formation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-fluorobenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science:
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N,N’-BIS(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to other benzothiazole derivatives. The methoxy groups also contribute to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGARCKUIMSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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